N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound with a unique structure that includes a chlorinated methoxyphenyl group and an iodinated phenyl group linked through a benzooxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzooxazole Core: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Iodinated Phenyl Group: This step involves the iodination of the phenyl ring using iodine and a suitable oxidizing agent.
Formation of the Methoxyphenyl Group: This can be synthesized by the chlorination of anisole (methoxybenzene) using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The final step involves the coupling of the chlorinated methoxyphenyl group with the iodinated benzooxazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Scientific Research Applications
(E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
Uniqueness
The uniqueness of (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE lies in its specific halogenation pattern and the presence of both methoxy and benzooxazole groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H14ClIN2O2 |
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Molecular Weight |
488.7 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H14ClIN2O2/c1-26-19-7-5-13(9-17(19)22)12-24-16-6-8-20-18(11-16)25-21(27-20)14-3-2-4-15(23)10-14/h2-12H,1H3 |
InChI Key |
SXGSPOCMFKBQKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I)Cl |
Origin of Product |
United States |
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